Cell Growth Inhibition Potency vs. Allopurinol: Scaffold-Level Differentiation
In a head-to-head comparative study on rat hepatoma cells, the parent 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) inhibited cell growth and de novo purine biosynthesis at concentrations nearly two orders of magnitude lower than allopurinol [1]. While the target compound bears an additional N1-methyl group, the 4‑APP nucleus serves as the closest structurally characterized surrogate for class‑level inference. The 1‑methyl substitution is expected to further alter potency and selectivity through steric and electronic modulation of target binding pockets.
| Evidence Dimension | Effective concentration for cell growth inhibition |
|---|---|
| Target Compound Data | 4-APP (parent scaffold): ~100-fold lower effective concentration vs. allopurinol (exact IC50 values not specified in abstract; described as 'nearly two orders of magnitude less') |
| Comparator Or Baseline | Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) |
| Quantified Difference | Approximately 100-fold greater potency for the 4-aminopyrazolo[3,4-d]pyrimidine scaffold over allopurinol |
| Conditions | Rat hepatoma cells in culture; measurement of cell growth and de novo purine biosynthesis |
Why This Matters
This scaffold-level data demonstrates that the 4-aminopyrazolo[3,4-d]pyrimidine core provides substantially different biological potency compared to the clinically used pyrazolopyrimidine allopurinol, and the specific N1-methyl, 6-oxo substitution pattern of the target compound defines its unique pharmacological identity.
- [1] Biochemical Pharmacology. Inhibition of cell growth and of purine biosynthesis by allopurinol and 4-aminopyrazolo(3,4-d)pyrimidine—a comparative study. Biochem. Pharmacol. 1974, 23, 3199-3209. View Source
